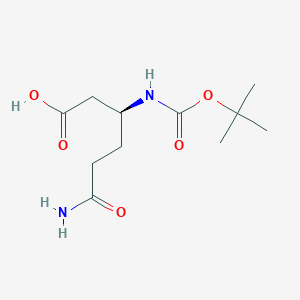

Boc-L-β-homoglutamine

Vue d'ensemble

Description

Boc-L-beta-Homoglutamine, also known as (S)-6-amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid, is a derivative of the amino acid glutamine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Applications De Recherche Scientifique

Boc-L-beta-Homoglutamine has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: The compound is employed in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: Boc-L-beta-Homoglutamine is used in the design and synthesis of therapeutic peptides and other bioactive compounds.

Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-beta-Homoglutamine typically involves the protection of the amino group of L-beta-Homoglutamine with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under mild conditions.

Industrial Production Methods: In an industrial setting, the production of Boc-L-beta-Homoglutamine follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: Boc-L-beta-Homoglutamine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Hydrolysis: The compound can be hydrolyzed to remove the Boc protecting group, yielding L-beta-Homoglutamine.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in peptide coupling reactions.

Major Products Formed:

Deprotected Amino Acid: Removal of the Boc group yields L-beta-Homoglutamine.

Peptides: Coupling reactions result in the formation of peptides with Boc-L-beta-Homoglutamine as one of the building blocks.

Mécanisme D'action

The primary function of Boc-L-beta-Homoglutamine is to serve as a protected form of L-beta-Homoglutamine, allowing for selective reactions at the amino group. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical processes.

Comparaison Avec Des Composés Similaires

Boc-L-glutamine: Similar to Boc-L-beta-Homoglutamine but with a different side chain structure.

Fmoc-L-beta-Homoglutamine: Another protected form of L-beta-Homoglutamine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.

Cbz-L-beta-Homoglutamine: Uses the carbobenzoxy (Cbz) group for protection.

Uniqueness: Boc-L-beta-Homoglutamine is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required.

Activité Biologique

Boc-L-beta-Homoglutamine (Boc-L-β-HGln) is a non-canonical amino acid that has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of Boc-L-β-HGln, focusing on its applications in peptide synthesis, its role in membrane protein studies, and its implications in drug development.

Structural Properties

Boc-L-β-HGln is an analog of the canonical amino acid glutamine, featuring a beta carbon atom that alters its conformation and reactivity. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety that enhances the stability of the amino acid during synthesis. The structural modification allows for increased hydrophobicity and potential interactions with biological membranes.

Applications in Peptide Synthesis

Boc-L-β-HGln is primarily utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptides can enhance proteolytic stability and alter biological activity. The use of non-canonical amino acids like Boc-L-β-HGln allows researchers to design peptides with improved pharmacological properties, including:

- Increased Potency : Peptides containing Boc-L-β-HGln have shown enhanced binding affinities to target receptors compared to their canonical counterparts.

- Altered Selectivity : The incorporation of this amino acid can lead to selective interactions with specific biological targets, which is critical in drug design.

Membrane Protein Studies

Recent studies have highlighted the role of Boc-L-β-HGln in membrane protein research. The amino acid has been successfully incorporated into membrane proteins using genetic code expansion (GCE) techniques, allowing researchers to probe protein interactions and dynamics in cellular membranes. For instance, the incorporation of Boc-L-β-HGln into membrane proteins has facilitated:

- Enhanced Stability : Membrane proteins modified with Boc-L-β-HGln exhibit increased thermal and proteolytic stability.

- Improved Functionality : Studies indicate that Boc-L-β-HGln-modified proteins maintain functional activity while providing new avenues for studying protein-ligand interactions.

Case Studies

-

Case Study on Antimicrobial Peptides :

Research has demonstrated that antimicrobial peptides (AMPs) incorporating Boc-L-β-HGln exhibit improved antimicrobial activity against resistant strains of bacteria. The modification enhances the peptides' ability to disrupt bacterial membranes without significantly increasing cytotoxicity to human cells . -

Cancer Therapeutics :

In a study investigating the effects of various non-canonical amino acids on cancer cell lines, Boc-L-β-HGln was found to inhibit cell proliferation more effectively than traditional glutamine analogs. This suggests potential applications in developing targeted cancer therapies .

Research Findings

A summary of key findings from recent research on Boc-L-β-HGln is presented in the table below:

Propriétés

IUPAC Name |

(3S)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUHTFNYHSOVRQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375930 | |

| Record name | Boc-L-beta-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336182-06-0 | |

| Record name | Boc-L-beta-Homoglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.